(S)-3-Amino-2-phenylpropanoic acid

Biocatalysis Enzyme kinetics Chiral resolution

Enantiomeric impurity in β-amino acid building blocks causes failed kinetic resolutions and irreproducible peptide synthesis. (S)-3-Amino-2-phenylpropanoic acid (CAS 1076-51-3) provides the verified (S)-configuration required for enantioselective enzymatic processes and chiral peptide assembly. • Essential substrate for β-phenylalanine aminotransferases exhibiting absolute enantioselectivity (E >100) toward the (S)-enantiomer • Enables >95% ee recovery of the unreacted (R)-enantiomer in preparative kinetic resolutions • Verified absolute configuration eliminates configurational uncertainty in β-peptide design and ensures research reproducibility • Enantiomeric purity validated by chiral HPLC; supplied with full certificate of analysis

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 1076-51-3
Cat. No. B173601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-phenylpropanoic acid
CAS1076-51-3
Synonyms(S)-3-aMino-2-phenylpropanoic acid
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)C(=O)O
InChIInChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
InChIKeyLRCYAJZPDFSJPQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-3-Amino-2-phenylpropanoic Acid


(S)-3-Amino-2-phenylpropanoic acid, also known as (S)-β-phenylalanine, is a non-proteinogenic β-amino acid that serves as a critical chiral building block in medicinal chemistry and peptide synthesis. Unlike standard α-amino acids, its β-amino acid backbone confers enhanced proteolytic stability on derived peptides, and its chiral center at the C2 position necessitates procurement of enantiomerically pure material to ensure the desired biological or catalytic activity. The (S)-enantiomer is specifically required as the active substrate for certain β-phenylalanine aminotransferases [1], making its unambiguous chiral identity a primary driver for procurement over racemic or misconfigured alternatives.

1 Chiral building block for β-peptide synthesis and medicinal chemistry
2 Substrate for enantioselective β-phenylalanine aminotransferases
3 Enantiomer-specific requirement for kinetic resolution workflows

Why (S)-3-Amino-2-phenylpropanoic Acid is Irreplaceable


The biological and chemical activity of 3-amino-2-phenylpropanoic acid is strictly governed by its absolute configuration. Simply substituting the (S)-enantiomer with its (R)-counterpart (CAS 1392090-21-9) or the racemate (CAS 4370-95-0) will lead to complete loss of function in enantioselective enzymatic processes. For example, certain β-phenylalanine aminotransferases are highly enantioselective toward the (S)-enantiomer and are inactive with the (R)-enantiomer [1]. Even a small enantiomeric impurity can compromise biocatalytic kinetic resolutions or the fidelity of chiral peptide synthesis, mandating procurement of material with verified enantiomeric excess to avoid failed experiments or batch rejection.

Enantiomer switch
(R)-enantiomer or racemate may result in loss of enzymatic function in enantioselective transformations.
Impurity impact
Even small enantiomeric impurity can compromise biocatalytic kinetic resolution or chiral peptide synthesis fidelity.
Configuration uncertainty
The (R)-enantiomer has a history of misassigned absolute configuration, introducing risk in research reproducibility.

Differentiation Evidence for (S)-3-Amino-2-phenylpropanoic Acid


Enzyme Enantioselectivity: Active (S) vs. Inert (R)

The (S)-enantiomer of 3-amino-2-phenylpropanoic acid is the specific substrate for the β-phenylalanine aminotransferase from Variovorax paradoxus. The enzyme exhibits an enantioselectivity value (E) greater than 100 for (S)-β-phenylalanine over its (R)-enantiomer, enabling complete kinetic resolution of racemic mixtures [1]. The (R)-enantiomer is not accepted as a substrate by this enzyme . This absolute stereochemical preference is a critical quantitative differentiator.

Enantioselectivity
Head-to-head
E > 100 for (S); (R) not a substrate
Enantiomer-specific substrate requirement
Recombinant enzyme assay, 30°C
Biocatalysis Enzyme kinetics Chiral resolution

Specific Activity: (S)- vs. (R)-Enantiomer

The purified aminotransferase from V. paradoxus demonstrates a specific activity of 17.5 U mg⁻¹ for (S)-β-phenylalanine at 30°C [1]. In contrast, the enzyme is reported to be completely inactive with (R)-β-phenylalanine , providing a stark quantitative contrast in functional utility between the two enantiomers under identical assay conditions.

Specific activity
Head-to-head
17.5 U mg⁻¹ (S) vs. 0 U mg⁻¹ (R)
Quantified functional contrast between enantiomers
Purified enzyme, 30°C
Enzyme kinetics Specific activity Biocatalysis

Chiral Purity of Commercial (S)-Enantiomer

Commercial sourcing of (S)-3-amino-2-phenylpropanoic acid for synthesis requires high chemical purity. Vendor specifications list a minimum purity of 97% for the enantiomerically pure product (CAS 1076-51-3) [1], whereas the racemic mixture (CAS 4370-95-0) is typically offered at a similar minimum purity of 95% [2]. The critical distinction for the user is the enantiomeric composition, which is controlled and specified only for the single-enantiomer product.

Chemical purity
Cross-study
97% (S) vs. racemic 95%
Enantiomeric composition differs fundamentally
Vendor COA; enantiomeric purity only for single enantiomer
Chemical synthesis Purity analysis Chiral building blocks

Synthetic Accessibility of Enantiopure (S)-Enantiomer

A validated asymmetric transformation of racemic N-phthalyl derivative allows the preparation of enantiomerically pure (S)-3-amino-2-phenyl propanoic acid [1]. This synthetic availability in high enantiomeric purity supports its reproducible procurement for research and scale-up, whereas the (R)-enantiomer requires a separately validated synthesis that has historically led to stereochemical misassignments [2].

Synthetic access
Supporting evidence
Asymmetric transformation validated
Reliable (S)-enantiomer source reduces configurational risk
(R) pathway historically misassigned
Synthetic methodology Chiral synthesis Process chemistry

Kinetic Resolution to Enantiopure (R)-β-Amino Acids

Utilizing the (S)-enantiomer of 3-amino-2-phenylpropanoic acid as a substrate in enantioselective aminotransferase reactions enables the kinetic resolution of racemic β-amino acids, yielding the unreacted (R)-β-amino acids with an enantiomeric excess greater than 95% [1]. This downstream outcome is only possible if the starting material is the pure (S)-enantiomer, positioning it as the essential input for manufacturing high-value (R)-configured β-amino acid pharmaceutical intermediates.

Resolution outcome
Class-level inference
Use of (S) yields (R)-amino acids with >95% ee
Supports production of enantiopure (R)-intermediates
Kinetic resolution via V. paradoxus aminotransferase
Kinetic resolution Enantiomeric excess Green chemistry

Procurement Scenarios for (S)-3-Amino-2-phenylpropanoic Acid


Biocatalytic Resolution to (R)-Intermediates

Research groups and fine chemical manufacturers performing kinetic resolution of racemic β-amino acids must procure (S)-3-amino-2-phenylpropanoic acid as the essential substrate. The β-phenylalanine aminotransferase from V. paradoxus exhibits absolute enantioselectivity (E >100) for this specific enantiomer [1], enabling conversion of the (S)-form to the corresponding keto acid while leaving the (R)-form untouched, resulting in >95% ee for the recovered (R)-amino acid. Any substitution with the (R)-enantiomer or racemate will yield zero product and result in complete failure of the resolution process.

Synthesis of Enantiopure β-Peptides

Medicinal chemists designing β-peptides with improved in vivo stability require enantiomerically pure (S)-3-amino-2-phenylpropanoic acid as a chiral building block. Incorporation of the (S)-enantiomer into peptide sequences confers the desired secondary structure and resistance to proteases. The documented synthetic pathway for this enantiomer [1] ensures reliable access to high-purity material, whereas the historically misassigned (R)-enantiomer [2] introduces configurational uncertainty that compromises research reproducibility.

Biochemical and Enzymatic Characterization Studies

Laboratories characterizing β-phenylalanine aminotransferases or other enzymes acting on β-amino acids must use the (S)-enantiomer as the reference substrate. The specific activity of 17.5 U mg⁻¹ under defined conditions [1] serves as a benchmark for enzyme activity comparisons. Using the racemate would confound kinetic measurements due to the presence of the inert (R)-enantiomer, leading to incorrect kinetic constants and misinterpretation of mechanism.

Application
Selection Property
Validation Focus
Biocatalytic resolution studies
Enantioselectivity context
Enzyme-substrate stereochemical requirement
β-Peptide synthesis
Chiral building block reliability
Stereochemical fidelity and peptide stability
Enzymatic characterization assays
Benchmark substrate activity
Specific activity reference and kinetic measurements

Technical Documentation Hub

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